2-Chloroethyl 1,3-thiazol-2-ylcarbamate
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Overview
Description
2-Chloroethyl 1,3-thiazol-2-ylcarbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate typically involves the reaction of 2-amino-1,3-thiazole with chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Chloroethyl 1,3-thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Scientific Research Applications
2-Chloroethyl 1,3-thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to cell death. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Chloroethyl 1,3-thiazol-2-ylcarbamate can be compared with other thiazole derivatives such as:
2,2,2-Trichloroethyl 1,3-thiazol-2-ylcarbamate: Similar in structure but with different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds have a benzene ring fused to the thiazole ring, which can alter their chemical properties and applications.
Thiazolidines: Reduced forms of thiazoles with different reactivity and biological activities.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
23855-56-3 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
2-chloroethyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c7-1-3-11-6(10)9-5-8-2-4-12-5/h2,4H,1,3H2,(H,8,9,10) |
InChI Key |
KXXDBEWCTRHXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)OCCCl |
Origin of Product |
United States |
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